Cas no 637760-46-4 (4-(2-hydroxyethyl)carbamoylbutanoic acid)

4-(2-hydroxyethyl)carbamoylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- Pentanoic acid, 5-[(2-hydroxyethyl)amino]-5-oxo-
- 4-(2-hydroxyethyl)carbamoylbutanoic acid
-
- インチ: 1S/C7H13NO4/c9-5-4-8-6(10)2-1-3-7(11)12/h9H,1-5H2,(H,8,10)(H,11,12)
- InChIKey: RXQZKCZSKABHKC-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)CCCC(NCCO)=O
じっけんとくせい
- 密度みつど: 1.232±0.06 g/cm3(Predicted)
- ふってん: 492.9±30.0 °C(Predicted)
- 酸性度係数(pKa): 4.65±0.10(Predicted)
4-(2-hydroxyethyl)carbamoylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-32146863-5.0g |
4-[(2-hydroxyethyl)carbamoyl]butanoic acid |
637760-46-4 | 95% | 5.0g |
$859.0 | 2023-01-01 | |
Enamine | BBV-32146863-1.0g |
4-[(2-hydroxyethyl)carbamoyl]butanoic acid |
637760-46-4 | 95% | 1.0g |
$328.0 | 2023-01-01 | |
Enamine | BBV-32146863-10g |
4-[(2-hydroxyethyl)carbamoyl]butanoic acid |
637760-46-4 | 95% | 10g |
$1080.0 | 2023-10-29 | |
Enamine | BBV-32146863-5g |
4-[(2-hydroxyethyl)carbamoyl]butanoic acid |
637760-46-4 | 95% | 5g |
$859.0 | 2023-10-29 | |
Enamine | BBV-32146863-2.5g |
4-[(2-hydroxyethyl)carbamoyl]butanoic acid |
637760-46-4 | 95% | 2.5g |
$680.0 | 2023-10-29 | |
Enamine | BBV-32146863-10.0g |
4-[(2-hydroxyethyl)carbamoyl]butanoic acid |
637760-46-4 | 95% | 10.0g |
$1080.0 | 2023-01-01 | |
Enamine | BBV-32146863-1g |
4-[(2-hydroxyethyl)carbamoyl]butanoic acid |
637760-46-4 | 95% | 1g |
$328.0 | 2023-10-29 |
4-(2-hydroxyethyl)carbamoylbutanoic acid 関連文献
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
4-(2-hydroxyethyl)carbamoylbutanoic acidに関する追加情報
Comprehensive Overview of 4-(2-hydroxyethyl)carbamoylbutanoic acid (CAS No. 637760-46-4): Properties, Applications, and Industry Insights
4-(2-hydroxyethyl)carbamoylbutanoic acid (CAS No. 637760-46-4) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features. This carboxylic acid derivative combines a hydroxyethyl group with a carbamoyl functionality, making it valuable for drug intermediate synthesis and bioconjugation applications. Recent studies highlight its role in developing targeted drug delivery systems, particularly in oncology research where biocompatible linkers are essential.
The compound's water solubility and pH-responsive properties align with current trends in green chemistry and sustainable synthesis. Researchers are exploring its potential in biodegradable polymer formulations, responding to the growing demand for eco-friendly materials in medical devices. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), a critical factor for GMP-compliant production in the pharmaceutical industry.
In cosmetic science, 4-(2-hydroxyethyl)carbamoylbutanoic acid shows promise as a skin-conditioning agent, with studies suggesting improved moisture retention compared to traditional polyhydroxy acids. This addresses the booming market for anti-aging formulations and sensitive skin solutions. Its low irritation potential makes it suitable for dermatological applications, a key consideration in today's clean beauty movement.
The compound's structure-activity relationship has drawn interest in computational chemistry circles, particularly for molecular docking studies targeting enzyme inhibition. This aligns with the pharmaceutical industry's shift toward AI-driven drug discovery and in silico screening methods. Stability studies indicate excellent thermal resistance up to 150°C, supporting its use in high-temperature processes common in industrial applications.
From a regulatory perspective, 4-(2-hydroxyethyl)carbamoylbutanoic acid complies with major REACH regulations and ICH guidelines, facilitating its adoption in global markets. Recent patent filings demonstrate innovative uses in controlled-release formulations and tissue engineering scaffolds, reflecting the compound's versatility. Analytical method development continues to evolve, with UHPLC techniques now enabling detection at parts-per-billion levels for quality control.
Manufacturing processes for CAS No. 637760-46-4 have incorporated continuous flow chemistry approaches, reducing solvent waste by 40% compared to batch methods. This advancement supports the chemical industry's commitment to process intensification and carbon footprint reduction. The compound's scalable synthesis makes it attractive for commercial production, with current capacity meeting growing demand from contract research organizations and academic laboratories.
Emerging applications include its use as a chelating agent in nutraceutical formulations, where it enhances mineral bioavailability. This positions the compound at the intersection of pharmaceutical and nutritional science, two rapidly converging fields. Stability studies in various excipient matrices show promising results for oral dosage forms, addressing formulation challenges in poorly soluble active ingredients.
The scientific community continues to investigate structure-property relationships of 4-(2-hydroxyethyl)carbamoylbutanoic acid, with particular focus on its hydrogen bonding capacity and conformational flexibility. These characteristics influence its performance in supramolecular chemistry applications and molecular recognition systems. Recent publications highlight its potential in biosensor development, leveraging its electrochemical properties for diagnostic applications.
Quality standards for CAS No. 637760-46-4 have evolved to include stringent genotoxic impurity testing, reflecting heightened regulatory scrutiny in pharmaceutical intermediates. Advanced chiral separation techniques ensure enantiomeric purity when required for specific applications. The compound's compatibility with common lyophilization processes makes it valuable for biopharmaceutical formulations requiring long-term stability.
Future research directions may explore the compound's potential in RNA therapeutics and gene delivery systems, areas experiencing exponential growth. Its amphiphilic character suggests possible applications in nanoparticle stabilization, relevant to vaccine development technologies. As analytical methodologies advance, new polymorphic forms may be discovered, potentially unlocking additional material science applications for this versatile molecule.
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